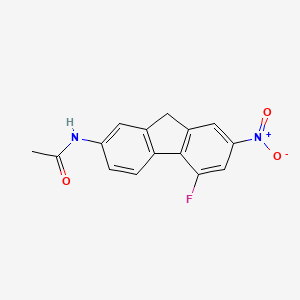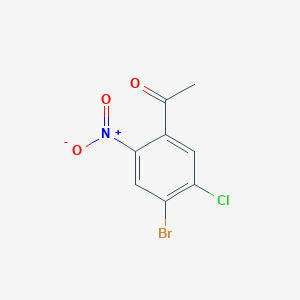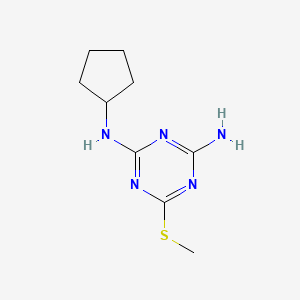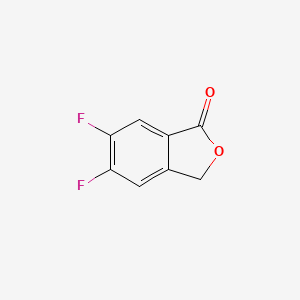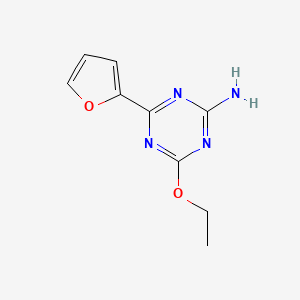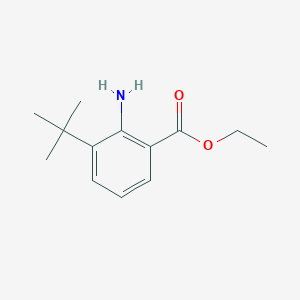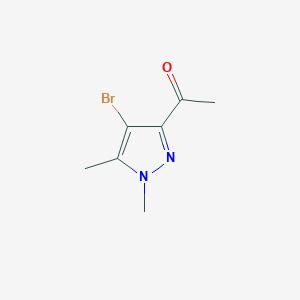![molecular formula C20H11BrN2O3 B13133885 3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one CAS No. 3405-15-0](/img/structure/B13133885.png)
3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one typically involves the condensation reaction between 3-bromo-9H-fluoren-9-one and 4-nitrobenzylideneamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted fluorenone derivatives.
Applications De Recherche Scientifique
(E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of (E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Nitrobenzylidene)amino]phenol
- N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)amino)styryl)aniline
Uniqueness
(E)-3-Bromo-2-((4-nitrobenzylidene)amino)-9H-fluoren-9-one is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
3405-15-0 |
|---|---|
Formule moléculaire |
C20H11BrN2O3 |
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
3-bromo-2-[(4-nitrophenyl)methylideneamino]fluoren-9-one |
InChI |
InChI=1S/C20H11BrN2O3/c21-18-9-16-14-3-1-2-4-15(14)20(24)17(16)10-19(18)22-11-12-5-7-13(8-6-12)23(25)26/h1-11H |
Clé InChI |
QOGIWCJMXRDQHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N=CC4=CC=C(C=C4)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


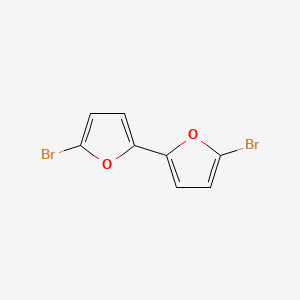
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

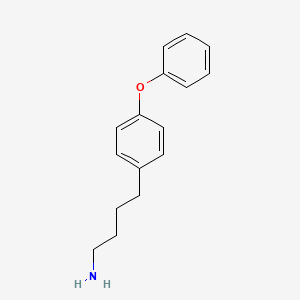
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)

